Comparative Adenosine A2A Receptor Binding Affinity in a Human GPCR Assay
Derivatives of 3-(4-fluorophenyl)pyrazin-2(1H)-one, specifically ASP5854 (5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one), demonstrate high-affinity binding to the human adenosine A2A receptor. A direct head-to-head comparison of binding affinity (Ki) against the human adenosine A1 receptor is also reported within the same assay, highlighting intra-target selectivity [1].
| Evidence Dimension | Binding Affinity (Ki) for Human Adenosine Receptors |
|---|---|
| Target Compound Data | Ki = 1.76 nM (for human A2A receptor) |
| Comparator Or Baseline | ASP5854 (derivative of target compound) |
| Quantified Difference | 5.1-fold greater affinity for A2A vs. A1 receptor (Ki = 9.03 nM) [1] |
| Conditions | Radioligand binding assay using membranes from cells expressing human A1 and A2A receptors |
Why This Matters
This demonstrates the para-fluorophenyl scaffold's ability to yield high-affinity, selective GPCR ligands, which is critical for CNS drug discovery programs targeting Parkinson's disease and cognition.
- [1] Iwashita, A., et al. Pharmacological characterization of a novel, potent adenosine A1 and A2A receptor dual antagonist, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854), in models of Parkinson's disease and cognition. J Pharmacol Exp Ther. 2007 Nov;323(2):708-19. View Source
